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Compound of Interest

Compound Name: 1-Iodo-2-methylbutane

Cat. No.: B3029301 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for 1-iodo-2-
methylbutane (CAS: 616-14-8), tailored for researchers, scientists, and professionals in drug

development. It covers Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and

Mass Spectrometry (MS) data, complete with experimental protocols and data interpretation.

Molecular Structure and Spectroscopic Overview
1-Iodo-2-methylbutane is a halogenated alkane with the chemical formula C₅H₁₁I.[1][2] Its

structure presents several distinct chemical environments for its protons and carbons, making it

a good subject for spectroscopic elucidation. The combination of NMR, IR, and MS provides a

complete picture of its molecular structure and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of

an organic molecule. For 1-iodo-2-methylbutane, both ¹H and ¹³C NMR provide critical data

for structural assignment.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 1-iodo-2-methylbutane displays distinct signals corresponding to the

different sets of non-equivalent protons in the molecule. The chemical shifts are influenced by

the electronegativity of the iodine atom and the alkyl structure.

Table 1: ¹H NMR Spectroscopic Data for 1-Iodo-2-Methylbutane
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.25 - 3.22 Multiplet 2H -CH₂-I

~1.80 Multiplet 1H -CH(CH₃)-

~1.50 Multiplet 2H -CH₂-CH₃

~0.95 Doublet 3H -CH(CH₃)-

~0.90 Triplet 3H -CH₂-CH₃

Note: Exact chemical shifts and coupling constants can vary slightly depending on the solvent

and the magnetic field strength of the NMR instrument.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments within the

molecule. Due to the five carbon atoms being in unique chemical environments, five distinct

signals are expected.

Table 2: ¹³C NMR Spectroscopic Data for 1-Iodo-2-Methylbutane

Chemical Shift (δ) ppm Assignment

~11.5 -CH₂-CH₃

~16.0 -CH(CH₃)-

~26.0 CH₂-I

~34.0 -CH₂-CH₃

~40.0 -CH(CH₃)-

Note: These are approximate chemical shifts. Specific data can be found in spectral databases.

[1][3]

Experimental Protocol for NMR Spectroscopy
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A standard protocol for obtaining NMR spectra of an alkyl halide like 1-iodo-2-methylbutane is

as follows:

Sample Preparation: A small amount of 1-iodo-2-methylbutane is dissolved in a deuterated

solvent, most commonly deuterated chloroform (CDCl₃), inside an NMR tube.[3] The use of a

deuterated solvent prevents the solvent's proton signals from obscuring the analyte's signals.

[4] Tetramethylsilane (TMS) is typically added as an internal standard for referencing the

chemical shifts to 0.00 ppm.[3]

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H or

¹³C detection. Standard acquisition parameters are set, which may include the pulse angle,

acquisition time, and relaxation delay.

Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good

signal-to-noise ratio. For ¹³C NMR, which is inherently less sensitive due to the low natural

abundance of the ¹³C isotope, a larger number of scans is typically required.[5] Proton

decoupling is commonly used in ¹³C NMR to simplify the spectrum by removing C-H splitting,

resulting in a single peak for each unique carbon atom.[6]

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to

generate the NMR spectrum. Phase and baseline corrections are applied, and the signals

are integrated to determine the relative ratios of the protons.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation, which excites molecular vibrations.

IR Spectral Data
The IR spectrum of an alkyl halide is typically characterized by C-H and C-I bond vibrations.

Table 3: IR Absorption Bands for 1-Iodo-2-Methylbutane
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Wavenumber (cm⁻¹) Intensity Vibration Type

2960-2850 Strong C-H stretching (alkane)

1465-1450 Medium
C-H bending

(methylene/methyl)

1380-1370 Medium C-H bending (methyl)

~1200 Medium C-H wag (-CH₂X)[7][8]

Below 690 Variable C-I stretching[9]

The C-I stretching absorption is found in the far-infrared region and may not be observable on

all standard spectrophotometers.[9] The region below 1500 cm⁻¹ is known as the fingerprint

region and contains a complex pattern of absorptions that is unique to the molecule.[10]

Experimental Protocol for IR Spectroscopy
Sample Preparation: For a liquid sample like 1-iodo-2-methylbutane, the simplest method

is to prepare a neat sample. A drop of the liquid is placed between two salt plates (typically

NaCl or KBr), which are transparent to infrared radiation. The plates are pressed together to

form a thin liquid film.

Background Spectrum: A background spectrum of the empty salt plates is recorded. This is

done to subtract any absorptions from the plates and the atmosphere (e.g., CO₂ and water

vapor).

Sample Spectrum: The prepared sample is placed in the spectrometer, and the IR spectrum

is recorded. The instrument measures the amount of light transmitted through the sample at

each wavenumber.

Data Analysis: The final spectrum is displayed as absorbance or transmittance versus

wavenumber. The characteristic absorption bands are then identified and correlated with

specific functional groups and vibrational modes.

Mass Spectrometry (MS)
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Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of

ions.[11] It provides information about the molecular weight and the fragmentation pattern of

the molecule, which can aid in structural elucidation.

Mass Spectral Data
In electron ionization (EI) mass spectrometry, 1-iodo-2-methylbutane is bombarded with high-

energy electrons, causing it to ionize and fragment.

Table 4: Key Mass Spectrometry Fragments for 1-Iodo-2-Methylbutane

m/z Ion Fragment Interpretation

198 [C₅H₁₁I]⁺• Molecular ion (M⁺•)[2]

127 [I]⁺ Iodine cation

71 [C₅H₁₁]⁺ Loss of iodine radical (M - I)

57 [C₄H₉]⁺
Butyl cation, a common

fragment from alkyl chains

43 [C₃H₇]⁺ Propyl cation

29 [C₂H₅]⁺ Ethyl cation

The molecular ion peak at m/z 198 confirms the molecular weight of the compound. The

fragmentation pattern, with characteristic losses and the presence of common alkyl fragments,

is consistent with the structure of 1-iodo-2-methylbutane.

Experimental Protocol for Mass Spectrometry
A common method for analyzing volatile alkyl halides is Gas Chromatography-Mass

Spectrometry (GC-MS).[12]

Sample Introduction: A dilute solution of 1-iodo-2-methylbutane in a volatile solvent is

injected into the gas chromatograph. The GC separates the components of the mixture

before they enter the mass spectrometer.
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Ionization: In the ion source of the mass spectrometer, the separated molecules are

bombarded by a beam of high-energy electrons (typically 70 eV) in a process called electron

ionization (EI).[13][14] This creates a positively charged molecular ion (a radical cation) and

a series of fragment ions.

Mass Analysis: The ions are accelerated into a mass analyzer, which separates them based

on their mass-to-charge (m/z) ratio. A magnetic field or a quadrupole analyzer is commonly

used for this purpose.[13]

Detection: An electron multiplier or other detector records the number of ions at each m/z

value. The resulting data is plotted as a mass spectrum, showing the relative abundance of

each ion.

Integrated Spectroscopic Analysis Workflow
The following diagram illustrates how the different spectroscopic techniques provide

complementary information for the structural elucidation of 1-iodo-2-methylbutane.
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Caption: Workflow for the structural elucidation of 1-iodo-2-methylbutane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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